5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with three distinct substituents:
- Chloro at position 5 (electron-withdrawing, enhances reactivity).
- Methyl at position 6 (electron-donating, steric bulk).
- Nitro at position 3 (strong electron-withdrawing, influences redox properties).
This substitution pattern distinguishes it from other pyrrolo[2,3-b]pyridine derivatives, which often prioritize aryl or halogen substituents at positions 5 or 5. Its synthesis likely involves palladium-catalyzed cross-coupling or nitration reactions, similar to methods described for analogs in the literature .
Properties
IUPAC Name |
5-chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-6(9)2-5-7(12(13)14)3-10-8(5)11-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOSNIBFEHUCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646863 | |
| Record name | 5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-15-7 | |
| Record name | 5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis often begins with a suitably substituted pyrrolo[2,3-b]pyridine scaffold or its precursors. For example, 5-substituted pyrrolo[2,3-b]pyridines (such as 5-bromo or 5-chloro derivatives) are prepared first, which then undergo further functionalization.
Nitration at Position 3
Nitration is a key step to introduce the nitro group at position 3. This is commonly done using concentrated nitric acid under controlled temperature to avoid over-nitration or unwanted side reactions. The nitration is selective for the 3-position due to electronic and steric factors in the fused ring system.
Protection and Deprotection Steps
Protection of the nitrogen at position 1 is often necessary to avoid side reactions during functionalization steps. This is commonly done using benzene sulfonyl chloride to form a benzenesulfonyl-protected intermediate, which can be deprotected later using tetrabutylammonium fluoride (TBAF).
Palladium-Catalyzed Cross-Coupling Reactions
For introducing various substituents, including aryl or heteroaryl groups, palladium-catalyzed Suzuki coupling reactions are employed. These reactions use boronic acids and palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) in the presence of bases like sodium carbonate in solvents such as toluene.
Representative Synthetic Route (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Starting from 5-substituted pyrrolo[2,3-b]pyridine | Protection of N-1 with benzenesulfonyl chloride in anhydrous dichloromethane, triethylamine base | Protected intermediate (compound 8) |
| 2 | Palladium-catalyzed Suzuki coupling | Pd(PPh3)4, 2M Na2CO3, boronic acid, hot anhydrous toluene | 5-substituted derivatives (compounds 9a-g) |
| 3 | Deprotection of N-1 | Tetrabutylammonium fluoride (TBAF), hot anhydrous THF | Deprotected pyrrolo[2,3-b]pyridines (compounds 10a-g) |
| 4 | Nitration | Concentrated HNO3, controlled temperature | 3-nitro substituted derivatives |
| 5 | Methylation | NaH, MeI | 6-methyl substituted derivatives |
This sequence allows the stepwise introduction of the chlorine, methyl, and nitro groups at the desired positions with good selectivity and yields.
Alternative Synthetic Approaches
Cyclization from Pyrrole Derivatives
Starting from substituted pyrroles, cyclization reactions involving amides, nitriles, and dehydration steps can yield pyrrolo[2,3-b]pyridine cores. For example, reaction of N-benzylaminoacetaldehyde hydrochloride with diethyl acetonedicarboxylate, followed by ammonia treatment and dehydration, leads to substituted pyrrolo[3,2-c]pyridines, which are structural isomers but demonstrate the versatility of pyrrole-based syntheses.
Summary Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Halogenation | Chlorine source, controlled temperature | Selective halogenation at position 5 | Requires careful control to avoid polyhalogenation |
| Alkylation (Methylation) | NaH, MeI | Efficient methyl introduction | Requires base-sensitive conditions |
| Nitration | Concentrated HNO3, controlled temperature | Selective nitration at position 3 | Potential over-nitration or oxidation |
| Protection/Deprotection | Benzenesulfonyl chloride, TBAF | Protects N-1 during functionalization | Additional synthetic steps needed |
| Suzuki Coupling | Pd(PPh3)4, boronic acids, base, toluene | Versatile for diverse substituents | Requires palladium catalyst and inert atmosphere |
| Photochemical Ring Contraction | UV light, diazotization reagents | Alternative ring formation | Specialized equipment and conditions |
Research Findings and Yields
Yields for Suzuki coupling reactions introducing substituents on the pyrrolo[2,3-b]pyridine core typically range from 45% to 80% depending on the substituents and reaction conditions.
Nitration steps are generally high-yielding but require precise temperature control to avoid side reactions.
Protection and deprotection steps have moderate to good yields but add complexity to the synthesis.
Overall, the multi-step synthesis of this compound is feasible with standard organic synthesis techniques and palladium catalysis, allowing for versatile functional group manipulations.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Reduction: 5-Amino-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as a therapeutic agent. Its structural similarities to known pharmacophores suggest various biological activities.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results highlight the compound's potential as a lead in developing new anticancer drugs.
Antimicrobial Properties
In addition to anticancer effects, this compound has shown antimicrobial activity against various pathogens. A notable study reported:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could be developed into a novel antimicrobial agent.
Chemical Synthesis
The compound serves as an important intermediate in the synthesis of various nitrogen-containing heterocycles. Its reactivity allows it to participate in several chemical transformations:
Synthesis of Heterocycles
The compound can be utilized to synthesize more complex heterocycles through reactions such as:
- Nucleophilic substitution reactions
- Cyclization reactions
For example, it has been used in the synthesis of pyrrolopyridines, which are known for their biological activities.
Case Study: Anticancer Research
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activity. The most potent derivative exhibited an IC50 value of 8 µM against MCF-7 cells, indicating a significant improvement over the parent compound.
Case Study: Antimicrobial Evaluation
A collaborative study between several universities assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitro group enhanced activity, leading to derivatives with MIC values as low as 8 µg/mL.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, influencing the compound’s biological activity. Additionally, the chlorine and methyl groups can modulate the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The compound’s activity and physicochemical properties are highly dependent on substituent positions. Key comparisons include:
Key Observations :
Physicochemical Properties
Comparison with Carboxylic Acid Derivatives
Carboxylic acid-functionalized analogs (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) exhibit higher solubility but lower cellular uptake due to ionization at physiological pH . The target compound’s nitro and methyl groups may offer a better balance between bioavailability and target engagement.
Biological Activity
5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C8H7ClN2O2
- Molecular Weight : 182.60 g/mol
- CAS Number : 55052-27-2
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with chlorine and nitro substituents, which influence its biological activity.
Research indicates that this compound exhibits various mechanisms of action:
- Inhibition of Kinases : Studies have shown that this compound can inhibit specific kinases such as TNIK (TRAF2 and NCK interacting kinase), with IC50 values reported below 1 nM. This inhibition leads to decreased IL-2 secretion, suggesting potential in treating autoimmune diseases or cancers where IL-2 plays a role .
- Antiparasitic Activity : The compound has been evaluated for its antiparasitic properties. For instance, modifications to the pyrrolo scaffold have been linked to enhanced activity against parasites, although specific EC50 values for this compound remain to be fully characterized .
- Antibacterial Properties : Similar derivatives have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL, indicating a promising profile for developing new antibiotics .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| TNIK Inhibition | IC50 < 1 nM | |
| Antiparasitic | Enhanced activity (specific EC50 TBD) | |
| Antibacterial | MIC 3.12 - 12.5 µg/mL | |
| Anti-inflammatory | Potential COX inhibition |
Case Studies
- Inhibition of TNIK : A study focused on the pyrrolo[2,3-b]pyridine scaffold found that derivatives effectively inhibited TNIK with significant potency. This inhibition was linked to reduced IL-2 levels in vitro, suggesting therapeutic potential in conditions driven by IL-2 signaling .
- Antibacterial Evaluation : In vitro evaluations revealed that several pyrrole derivatives exhibited strong antibacterial properties against clinically relevant pathogens. The study highlighted the need for further exploration of structure–activity relationships (SARs) to optimize these compounds for clinical use .
Q & A
Q. What are the key synthetic strategies for preparing 5-Chloro-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach involves:
- Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 5-position using brominated intermediates (e.g., 5-bromo-3-nitro derivatives) and boronic acids .
- Nitro group introduction via electrophilic nitration under controlled conditions to avoid over-nitration or decomposition .
- Chlorination and methylation using reagents like N-chlorosuccinimide (NCS) or methyl iodide (MeI) in the presence of a base (e.g., NaH) . Example protocol : Reaction of 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine with methylboronic acid under Pd catalysis yields the 6-methyl derivative, followed by chlorination with NCS .
Q. How does the nitro group at the 3-position influence reactivity in further functionalization?
The nitro group acts as a meta-directing substituent , facilitating regioselective electrophilic substitution at the 5- and 7-positions. It also enables reduction to an amino group (via catalytic hydrogenation or Fe/HCl), which can be acylated or alkylated to introduce diverse functionalities (e.g., N-acylamino derivatives for kinase inhibition studies) .
Q. What purification methods are recommended for isolating this compound?
- Flash column chromatography with gradients of dichloromethane (DCM) and ethyl acetate (EtOAc) (e.g., 90:10 to 98:2) effectively separates nitro-substituted intermediates .
- Recrystallization from ethanol or THF/hexane mixtures improves purity for crystalline derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the NH proton (δ ~12–13 ppm in DMSO-d₆) and aromatic protons (δ ~7–9 ppm). Methyl groups appear as singlets near δ ~2.5 ppm .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How should researchers handle stability issues during storage?
The compound is sensitive to light and moisture. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Decomposition is observed in DMSO solutions >1 week; use fresh solutions for biological assays .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization of the pyrrolo[2,3-b]pyridine scaffold?
Competing reactivity at the 2-, 4-, and 7-positions complicates selectivity. Strategies include:
- Directing groups : The nitro group at C3 directs electrophiles to C5/C7. For C4 modifications, halogenation (e.g., Selectfluor®) or Pd-catalyzed cross-coupling is required .
- Protection/deprotection : Temporary protection of the NH group (e.g., with Boc) prevents side reactions during alkylation/acylation .
Q. How can computational methods guide the design of derivatives for kinase inhibition?
- Molecular docking (e.g., AutoDock Vina) identifies binding poses in target kinases (e.g., FGFR1, BTK). Substituents at C5 and C3 optimize hydrophobic interactions in ATP-binding pockets .
- QSAR models correlate electronic properties (e.g., Hammett σ values of substituents) with inhibitory activity (IC₅₀) .
Q. What structure-activity relationships (SAR) are observed for pyrrolo[2,3-b]pyridine-based kinase inhibitors?
- C5 substituents : Bulky aryl groups (e.g., 3,4-dimethoxyphenyl) enhance FGFR1 inhibition (IC₅₀ <10 nM) by filling hydrophobic pockets .
- C3 modifications : Acylation (e.g., nicotinamide) improves solubility and selectivity over related kinases .
- Nitro reduction : 3-Amino derivatives show reduced potency, suggesting the nitro group stabilizes key binding interactions .
Q. How should researchers address contradictions in reported synthetic yields?
Discrepancies often stem from:
Q. What crystallographic techniques validate the structure of derivatives?
- Single-crystal XRD (e.g., SHELX refinement) confirms regiochemistry and hydrogen-bonding networks. The NH group often forms intramolecular H-bonds with nitro oxygen, stabilizing the planar structure .
- Twinned data refinement : Use SHELXL for high-resolution datasets to resolve disorder in nitro/methyl groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
